2-(4-ethylphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide
Description
2-(4-Ethylphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by:
- A 2-(4-ethylphenyl) substituent on the quinoline core.
- A 6-methyl group at position 4.
- A morpholin-4-yl ethyl side chain attached via the carboxamide nitrogen.
Properties
IUPAC Name |
2-(4-ethylphenyl)-6-methyl-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-3-19-5-7-20(8-6-19)24-17-22(21-16-18(2)4-9-23(21)27-24)25(29)26-10-11-28-12-14-30-15-13-28/h4-9,16-17H,3,10-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIGLQHKJKKOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the ethylphenyl group reacts with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where a halogenated ethyl derivative reacts with morpholine under basic conditions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the amine derivative with an appropriate carboxylic acid derivative or its activated form (e.g., acid chloride).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the quinoline core or the ethylphenyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline core or the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the ethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylphenyl group can lead to the formation of carboxylic acids, while reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of quinoline derivatives, including this compound. Research indicates that quinoline-based compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, derivatives with morpholine substitutions have shown enhanced potency against breast and lung cancer cells.
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activities. The presence of the morpholine group in this compound may enhance its interaction with microbial targets, leading to increased efficacy against bacterial and fungal infections. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of quinoline derivatives. This compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic effects in conditions such as arthritis and other inflammatory diseases.
Neuroprotective Effects
Emerging evidence suggests that quinoline derivatives may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. The ability of this compound to cross the blood-brain barrier due to its structural characteristics makes it a candidate for further exploration in neuropharmacology.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro, particularly in breast cancer cell lines (IC50 values < 10 µM). |
| Study B | Antimicrobial Properties | Showed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against tested pathogens. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in animal models of inflammation, indicating potential therapeutic benefits in inflammatory diseases. |
| Study D | Neuroprotective Effects | Exhibited protective effects on neuronal cells exposed to oxidative stress, suggesting potential use in neurodegenerative disorders. |
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide would depend on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions. The quinoline core can intercalate with DNA, while the morpholinyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinoline-4-Carboxamide Derivatives
Impact of Substituents on Activity and Properties
A. Position 2 Modifications
B. Position 6 Modifications
C. Carboxamide Side Chain Diversity
A. Antimicrobial Activity
Compounds like 2-chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide () exhibit multi-stage antimicrobial activity, suggesting that halogenation at positions 2 and 6 enhances pathogen targeting . The target compound’s methyl and ethyl groups may trade potency for improved pharmacokinetics.
C. Structure-Activity Relationships (SAR)
- Morpholine vs. Pyrrolidine: Cabamiquine’s pyrrolidine side chain (vs. morpholine in the target) shows how minor changes in heterocycles impact selectivity .
- Fluorine vs. Methyl : Fluorine at position 6 (Cabamiquine) may improve binding to charged active sites, whereas methyl (target) favors hydrophobic pockets .
Biological Activity
The compound 2-(4-ethylphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₃₋N₃O
- Molecular Weight : Approximately 295.43 g/mol
- IUPAC Name : 2-(4-ethylphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cancer Cell Proliferation :
- Induction of Apoptosis :
- Molecular Interactions :
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-(4-ethylphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide:
| Activity | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.65 | Induction of apoptosis |
| Antiproliferative | HeLa | 1.47 | Cell cycle arrest at G0-G1 phase |
| Selective cytotoxicity | PANC-1 | 1.05 | Disruption of DNA duplication |
| Inhibition of protein kinases | EphB4 | N/A | Inhibition of DNA synthesis |
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- Study on Breast Cancer Cells :
- In Vivo Studies :
- Comparative Analysis with Other Compounds :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
